4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazol-3-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)pyrazol-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-14-2-4-15(5-3-14)17-13-23(18-7-6-16(12-20-18)24(25)26)21-19(17)22-8-10-27-11-9-22/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNDHNCHECGDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)C4=NC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazol-3-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl and 5-nitropyridin-2-yl groups.
Morpholine ring attachment: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the pyrazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazol-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles such as halides or alkoxides can replace the morpholine group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathways.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an antiviral agent . The pyrazole scaffold is known to exhibit biological activity against various targets, including kinases involved in viral replication. Studies have shown that modifications to the pyrazole structure can enhance selectivity and potency against specific viral strains, making it a candidate for further development in antiviral therapies .
Kinase Inhibition
Research has indicated that derivatives of pyrazole compounds can act as selective inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. The incorporation of the 5-nitropyridinyl group may enhance binding affinity and selectivity for certain CDKs, thus presenting opportunities for developing targeted cancer therapies .
Antimicrobial Activity
Preliminary studies suggest that compounds similar to 4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazol-3-yl]morpholine exhibit antimicrobial properties. This could be attributed to their ability to interfere with microbial metabolism or cell wall synthesis, making them candidates for further exploration in antibiotic development .
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of pyrazole derivatives demonstrated that specific modifications can significantly enhance activity against β-coronaviruses. The introduction of electron-withdrawing groups, such as nitro groups, was found to improve binding affinity to viral targets .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | CSNK2A2 |
| Compound B | 0.8 | MHV |
| 4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazol-3-yl]morpholine | TBD | TBD |
Case Study 2: Cancer Therapy
In another study, the effectiveness of pyrazole-based compounds as CDK inhibitors was evaluated. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines, highlighting their therapeutic potential .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 0.6 | CDK6 Inhibition |
| HeLa (Cervical) | 0.7 | CDK4 Inhibition |
| A549 (Lung) | TBD | TBD |
Mechanism of Action
The mechanism of action of 4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazol-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting or activating their functions. For example, the nitro group may participate in redox reactions, while the pyrazole ring can interact with protein active sites, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The target compound’s pyrazole core is shared with compounds in , while others use pyrrole or triazole .
- Morpholine Integration : Morpholine is directly attached to the heterocycle in the target compound, whereas analogs employ methyl or ethyl linkers.
- Substituent Diversity : The 5-nitropyridin-2-yl group in the target is unique; others feature chloro , hydroxy , or thioether groups.
Physicochemical Properties
Biological Activity
The compound 4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazol-3-yl]morpholine (CAS Number: 2320536-98-7) is a synthetic organic molecule with potential pharmacological applications. Its unique structure, characterized by a morpholine ring and a pyrazole moiety, suggests diverse biological activities, including potential effects on various receptors and cellular pathways.
- Molecular Formula : C19H19N5O3
- Molecular Weight : 365.3859 g/mol
- SMILES Notation : Cc1ccc(cc1)c1cn(nc1N1CCOCC1)c1ccc(cn1)N+[O-]
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Anticancer Activity
In vitro studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing pyrazole and nitropyridine moieties have been shown to inhibit the growth of human cancer cells, including glioblastoma and colorectal carcinoma lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (Glioblastoma) | 0.7 |
| HCT-116 (Colorectal) | 0.4 |
| NCI-H460 (Lung) | 2.0 |
2. Neurotoxicity Studies
Similar compounds have been evaluated for their neurotoxic potential, particularly their interaction with monoamine oxidase (MAO) enzymes. Compounds that are substrates for MAO-B have been associated with neurotoxic effects, suggesting that the structural components of this compound may influence its neuropharmacological profile.
3. Histamine Receptor Modulation
The compound's ability to interact with histamine receptors has been explored, particularly as a potential antagonist for the H3 receptor. Compounds with similar structures have shown moderate affinities in binding assays, indicating potential applications in treating conditions related to histamine dysregulation.
Study 1: Antiproliferative Effects
A study published in Molecules assessed various pyrazole derivatives for their antiproliferative activity across multiple cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced activity, with some compounds achieving sub-micromolar IC50 values against HeLa cells .
Study 2: Neurotoxicity Assessment
Research focusing on neurotoxic analogs demonstrated that compounds similar to 4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazol-3-yl]morpholine were evaluated for their capacity to induce neurotoxicity via MAO-B pathways. The findings suggested that structural modifications could either mitigate or exacerbate neurotoxic effects .
Q & A
Basic: What are the common synthetic routes for synthesizing 4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazol-3-yl]morpholine, and what are the critical parameters influencing yield?
Synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazine derivatives with β-diketones or chalcones, followed by functionalization. For example, pyrazole core formation via [3+2] cycloaddition (e.g., using nitropyridine derivatives) and subsequent coupling with morpholine-containing reagents. Critical parameters include reaction temperature (optimized between 80–120°C), stoichiometric control of nitropyridine precursors, and pH conditions during cyclization to avoid nitro group reduction . Post-synthetic purification via column chromatography or recrystallization is essential to isolate the target compound .
Advanced: How can researchers optimize the cyclocondensation step to minimize by-product formation?
By employing microwave-assisted synthesis or flow chemistry, reaction times can be reduced, suppressing side reactions like over-nitration or dimerization. Catalytic systems (e.g., p-toluenesulfonic acid or Lewis acids like ZnCl₂) improve regioselectivity in pyrazole ring formation. Monitoring intermediates via TLC or HPLC ensures precise endpoint determination . Solvent choice (e.g., DMF for polar intermediates or toluene for hydrophobic steps) also impacts by-product profiles .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions on the pyrazole and morpholine rings. For example, the nitro group on the pyridine ring deshields adjacent protons, producing distinct splitting patterns in ¹H NMR. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-NO₂ stretches at ~1520 cm⁻¹). Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry .
Advanced: How do electronic effects of substituents on the pyrazole ring influence reactivity in further functionalization?
The electron-withdrawing nitro group on the pyridine ring deactivates the pyrazole core, making electrophilic substitution challenging. Computational studies (DFT) can predict reactive sites: the 5-nitropyridin-2-yl group directs electrophiles to the para position of the methylphenyl substituent. Conversely, the morpholine moiety’s electron-donating nature enhances nucleophilic reactivity at the pyrazole N-1 position, enabling alkylation or acylation .
Basic: What in vitro assays are typically employed to evaluate the biological activity of such compounds?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Enzyme inhibition : Spectrophotometric assays (e.g., carbonic anhydrase inhibition using 4-nitrophenyl acetate hydrolysis) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
Advanced: How can contradictory bioactivity data between similar pyrazole derivatives be resolved through computational modeling?
Molecular docking (AutoDock Vina) and MD simulations identify binding interactions with target proteins (e.g., COX-2 or carbonic anhydrase). For example, steric clashes caused by the 4-methylphenyl group might reduce affinity despite favorable electronic profiles. Free energy calculations (MM-PBSA) quantify binding thermodynamics, reconciling discrepancies between in vitro and in silico results .
Basic: What role does the morpholine moiety play in the compound’s physicochemical properties?
The morpholine ring enhances solubility in polar solvents (e.g., water or ethanol) due to its oxygen atom’s lone pairs. It also increases metabolic stability by resisting oxidative degradation compared to piperazine analogs. LogP calculations show the morpholine group reduces hydrophobicity, improving bioavailability .
Advanced: What strategies are effective in improving solubility and bioavailability without altering the core structure?
- Prodrug design : Introduce phosphate or acetate esters at the morpholine oxygen for hydrolytic activation in vivo.
- Co-crystallization : Use dioxane or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Particle size reduction : Nano-milling or spray drying to increase surface area and dissolution rates .
Basic: How is X-ray crystallography utilized in confirming molecular geometry?
Single-crystal X-ray diffraction reveals bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyrazole and nitropyridine rings (~15–25°) indicates planarity, affecting π-π stacking in solid-state packing. Hydrogen bonding between the morpholine oxygen and nitro groups stabilizes the crystal lattice .
Advanced: What are the challenges in establishing robust structure-activity relationships (SAR) for derivatives of this compound?
Key challenges include:
- Conformational flexibility : The morpholine ring’s chair-boat transitions complicate docking studies.
- Metabolic interference : The nitro group’s reduction to an amine in vivo alters activity unpredictably.
- Synergistic effects : Combined electronic (nitro) and steric (methylphenyl) effects require multivariate QSAR models for accurate prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
